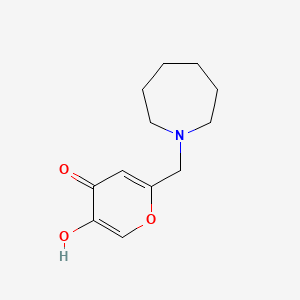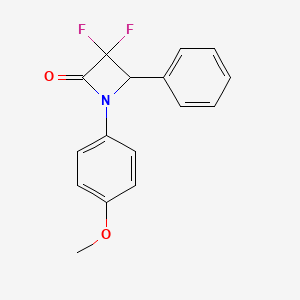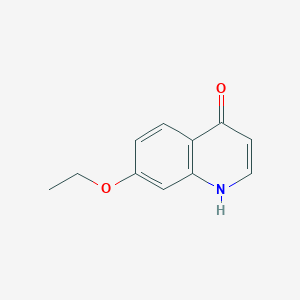
1-(2-Bromophenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9BrS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the lithium-halogen exchange reaction. In this method, 2-bromophenyl ethane is treated with n-butyllithium (n-BuLi) at low temperatures, typically around -84°C, followed by the addition of sulfur to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethane-1-thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)ethane-1-thiol involves its reactivity with nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, while the thiol group can form covalent bonds with electrophilic centers. These interactions are crucial in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)ethane-1-thiol: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)ethane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .
Eigenschaften
Molekularformel |
C8H9BrS |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
1-(2-bromophenyl)ethanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI-Schlüssel |
NYXXUCFWWDLZCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



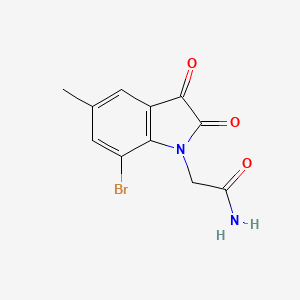
![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
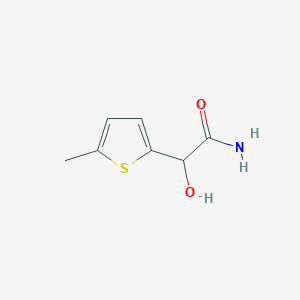
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)
